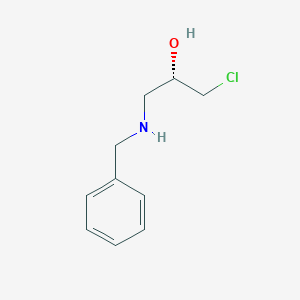

(S)-1-(benzylamino)-3-chloropropan-2-ol

Vue d'ensemble

Description

(S)-1-(benzylamino)-3-chloropropan-2-ol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a benzylamino group and a chloropropanol moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(benzylamino)-3-chloropropan-2-ol typically involves the reaction of benzylamine with an appropriate chloropropanol derivative under controlled conditions. One common method includes the nucleophilic substitution reaction where benzylamine reacts with 3-chloropropan-2-ol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic hydrogenation and chromatographic purification to isolate the desired product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the C3 position undergoes nucleophilic substitution (SN2 mechanisms) under basic or nucleophilic conditions. Reaction outcomes depend on solvent polarity, temperature, and nucleophile strength.

Table 1: Substitution Reactions and Conditions

Key findings:

-

Steric hindrance from the benzyl group slows substitution at C3 but enhances regioselectivity.

-

Polar aprotic solvents (e.g., DMF) accelerate reaction rates compared to protic solvents .

Oxidation and Reduction Reactions

The hydroxyl and benzylamino groups participate in redox reactions:

Oxidation

-

Hydroxyl group : Treating with KMnO₄ in acidic conditions oxidizes the hydroxyl to a ketone, forming (S)-1-(benzylamino)-3-chloropropan-2-one.

-

Amine group : Strong oxidants like H₂O₂ convert the benzylamine moiety to N-oxide derivatives .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding (S)-1-amino-3-chloropropan-2-ol, a precursor for antihistamines .

Table 2: Redox Reaction Parameters

| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C, 2 h | 3-chloro-1-(benzylamino)propan-2-one | 89% | |

| Reduction | H₂ (1 atm), Pd/C, MeOH, 25°C | (S)-1-amino-3-chloropropan-2-ol | >95% |

Epoxide Ring-Opening

Reaction with 2-(chloromethyl)oxirane forms a spirocyclic amine derivative, critical in EGFR inhibitor synthesis :

\text{(S)-1-(benzylamino)-3-chloropropan-2-ol} + \text{2-(chloromethyl)oxirane} \xrightarrow{\text{DMF, 25°C}} \text{Spiro[3.4]octane derivative} \quad (\text{Yield: 61%}) \quad[5]

Condensation Reactions

-

Condensation with aldehydes (e.g., benzaldehyde) under acidic conditions generates imine-linked macrocycles.

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous base leads to esterification at the hydroxyl group .

-

Thermal Degradation : Decomposes above 160°C, releasing HCl and forming unsaturated amines.

Comparative Reactivity Insights

Table 3: Reactivity vs. Structural Analogues

| Compound | Chlorine Reactivity | Amine Stability | Key Difference |

|---|---|---|---|

| This compound | High | Moderate | Chiral center enhances selectivity |

| 1-Amino-3-chloropropan-2-ol | Moderate | Low | Lack of benzyl protection |

| 3-Chloro-1-(phenethylamino)propan-2-ol | High | High | Bulkier aryl group |

Data from highlight the role of steric and electronic effects in modulating reactivity.

Applications De Recherche Scientifique

Chemical Properties and Structure

(S)-1-(benzylamino)-3-chloropropan-2-ol has the molecular formula CHClNO and a molar mass of approximately 199.68 g/mol. The compound features a benzylamino group attached to a chloropropanol structure, contributing to its reactivity and biological properties. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile compound in research and industry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals. This activity is attributed to the compound’s ability to disrupt bacterial cell membranes and inhibit growth.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells, particularly those associated with mutated forms of epidermal growth factor receptor (EGFR). This makes it a candidate for further development as a therapeutic agent for cancers such as lung cancer and colorectal cancer, where EGFR mutations are prevalent .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, including:

- N-Alkylation Reactions : The compound can be synthesized via N-alkylation of benzylamine with 3-chloropropan-2-ol in the presence of a suitable base.

- Chiral Resolution : Given its chiral nature, methods for chiral resolution can be employed to obtain the desired enantiomer selectively.

These synthetic routes highlight the compound's accessibility for research and industrial applications.

Biological Interactions

Studies focusing on the interactions of this compound with biological systems have revealed several interesting findings:

- Mechanism of Action : The compound's mechanism involves binding to specific receptors that mediate cellular responses, which can lead to reduced tumor growth in cancer models.

- Structure-Activity Relationship (SAR) : Research into SAR has identified key structural features that enhance its biological activity, guiding future modifications for improved efficacy.

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters explored the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation in EGFR-mutant cells compared to wild-type cells, suggesting its potential as a targeted therapy for specific cancer types .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it exhibited substantial antibacterial activity, comparable to standard antibiotics, highlighting its potential use in treating bacterial infections.

Mécanisme D'action

The mechanism of action of (S)-1-(benzylamino)-3-chloropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, while the chloropropanol moiety can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1S,2S)-2-(benzylamino)cyclohexanol

- (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid

Uniqueness

(S)-1-(benzylamino)-3-chloropropan-2-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a unique combination of nucleophilic and electrophilic sites, making it a valuable intermediate in synthetic chemistry and a promising candidate in medicinal research.

Activité Biologique

(S)-1-(Benzylamino)-3-chloropropan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C10H12ClN

- Molar Mass : Approximately 199.68 g/mol

- Structural Features : Contains a benzylamino group attached to a chloropropanol structure, contributing to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential use in treating infections.

- CETP Inhibition : It has been identified as a candidate for inhibiting Cholesteryl Ester Transfer Protein (CETP), which plays a role in lipid metabolism and cardiovascular health. Studies have demonstrated up to 30% inhibition at concentrations of 10 μM.

- Neuropharmacological Effects : The compound is being investigated for its effects on neurotransmitter systems, particularly its potential role as a histamine H3 receptor antagonist, which may have implications for treating neurological disorders .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- CYP2D6 Inhibition : The compound acts as an inhibitor of CYP2D6, an enzyme involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .

- Histamine H3 Receptor Modulation : By modulating histamine receptors, the compound may influence various neurological pathways, potentially offering therapeutic benefits in conditions like epilepsy and other seizure disorders .

Data Table: Summary of Biological Activities

Case Studies

- CETP Inhibition Study : A series of benzylamine derivatives were synthesized and tested for CETP inhibition. The most potent compounds exhibited significant inhibition, supporting the potential use of this compound as a therapeutic agent in managing lipid disorders.

- Neuropharmacological Research : In a study examining the anticonvulsant properties of related compounds, it was found that this compound demonstrated protective effects in various seizure models, indicating its potential for further development in treating epilepsy .

Propriétés

IUPAC Name |

(2S)-1-(benzylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPBVLLNKJHQAO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@@H](CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.